molecular formula C7H3ClFNO3 B1304129 4-Fluoro-3-nitrobenzoyl chloride CAS No. 400-94-2

4-Fluoro-3-nitrobenzoyl chloride

Cat. No. B1304129
CAS RN: 400-94-2
M. Wt: 203.55 g/mol
InChI Key: OJNVFOHHRJZBEG-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups are mentioned, such as 4-chloro-2-fluoro-5-nitrobenzoic acid and derivatives of benzoyl chloride. These compounds are of interest due to their potential as building blocks in the synthesis of various heterocyclic compounds, which are significant in drug discovery .

Synthesis Analysis

The synthesis of related heterocyclic compounds using 4-chloro-2-fluoro-5-nitrobenzoic acid as a starting material has been described. This compound is used in solid-phase synthesis to create diverse libraries of nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. The process involves immobilization on Rink resin, chlorine substitution, nitro group reduction, and cyclization . Another synthesis route for 5-nitrobenzoxazole derivatives starts from 2-fluoro-5-nitroaniline and various benzoyl chloride derivatives. This method employs solvent-free conditions and potassium carbonate to facilitate nucleophilic acyl substitution and intramolecular cyclization, yielding high-purity products .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been analyzed in the context of their crystal framework structures. For example, 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride forms a three-dimensional framework structure stabilized by hydrogen bonds and ionic interactions. Similarly, N-3,5-dinitrobenzoyl-N'-isonicotinoylhydrazine molecules are linked into a three-dimensional framework by hydrogen bonds and aromatic π–π stacking interactions .

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of the nitro, chloro, and fluoro groups in facilitating the formation of heterocyclic structures. The presence of these functional groups allows for specific reactions such as nucleophilic acyl substitution and intramolecular cyclization, which are crucial in the synthesis of the target heterocycles .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit high reactivity due to the presence of electron-withdrawing groups such as nitro and chloro substituents. The fluorine atom can also influence the acidity of the adjacent carboxylic acid group, making it a more reactive acylating agent .

Scientific Research Applications

Kinetic Studies in Solvolysis

4-Fluoro-3-nitrobenzoyl chloride has been studied for its role in solvolytic reactions. Park et al. (2019) investigated its kinetics in solvolysis, comparing it with other benzoyl chlorides. Their study highlighted the influence of the ortho-nitro group in these reactions, revealing differences in reactivity based on solvent and temperature conditions (Park et al., 2019).

Synthesis of Antimicrobial Compounds

Research by Janakiramudu et al. (2017) explored the synthesis of sulfonamides and carbamates using 3-fluoro-4-morpholinoaniline, an intermediate in the production of the antibiotic drug linezolid. This research, while not using this compound directly, involved similar fluoro-nitro compounds and their applications in creating antimicrobial agents (Janakiramudu et al., 2017).

Mechanism of Action

Target of Action

Benzoyl chloride compounds are generally known to react with a wide range of organic compounds, including alcohols, amines, and carboxylic acids, forming esters, amides, and anhydrides, respectively .

Mode of Action

4-Fluoro-3-nitrobenzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an acylating agent, transferring its acyl group (4-Fluoro-3-nitrobenzoyl) to other molecules . The presence of the nitro and fluoro groups on the benzene ring can influence the reactivity of the compound, potentially directing its interactions with specific targets .

Biochemical Pathways

It’s worth noting that benzoyl chlorides can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the specific targets they interact with .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it may be expected to have good absorption and distribution characteristics. Its reactivity could influence its metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. Given its reactivity, it could potentially modify a variety of biomolecules, altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, it is typically stored under an inert atmosphere at room temperature, suggesting that it may be sensitive to oxidation or hydrolysis .

Safety and Hazards

4-Fluoro-3-nitrobenzoyl chloride is classified as acutely toxic and can cause severe skin burns and eye damage . It is harmful if swallowed or inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Relevant Papers Unfortunately, I was unable to find specific papers related to this compound .

properties

IUPAC Name

4-fluoro-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-5(9)6(3-4)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNVFOHHRJZBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382599
Record name 4-fluoro-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400-94-2
Record name 4-Fluoro-3-nitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 400-94-2
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Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-Fluoro-3-nitro-benzoic acid (1.00 g, 5.40 mmol) dissolved in dichloroethane (25 mL) to which was added SOCl2 (6.427 g, 54.02 mmol). This mixture was heated to 80° C. for 12 h at which point all the solvent was removed on under vacuum and the crude oil was taken forward without purification (1.10 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.427 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-3-nitrobenzoic acid (20 g, 0.108 mol) in dichloromethane (0.5 L) were added dimethyl formamide (0.1 mL) and oxalyl chloride (47 mL, 0.54 mol) over 20 min. After 1 h, the mixture was concentrated in vacuo to afford the acid chloride, 4-fluoro-3-nitro-benzoyl chloride (23.32 g) as yellow oil which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of the 4-fluoro-3-nitrobenzoic acid (0.12 mol, 22.2 g) in 100 mL of anhydrous DCM was added 10 drops of anhydrous DMF. To this solution was added dropwise over 60 min, oxalyl chloride (0.144 mol, 12.6 mL). During the addition, the solid slowly dissolved to give rise to a yellow solution. The mixture was stirred for an additional 4 h and the solvent was stripped down to give a yellow oil. This oil was distilled under vacuum (110° C., 1.5 mm Hg) to give 4-fluoro-3-nitrobenzoyl chloride as a light yellow liquid (22.0 g, 90% yield).
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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